molecular formula C11H11BrCl2O3 B121932 (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol CAS No. 68751-57-5

(2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

Cat. No. B121932
CAS RN: 68751-57-5
M. Wt: 342.01 g/mol
InChI Key: KWVAKSFLLNZGBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone and its reactions with methanolic and 2-propanolic potassium hydroxide are discussed, leading to various products depending on the reaction conditions . Similarly, the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine involves a multi-step process, including the construction of a chiral azetidine ring . These studies highlight the complexity and versatility of brominated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity. For example, the crystal structure of a chiral ligand with a ferrocenyl group is proposed to play a crucial role in the enantioselectivities of reactions . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol is also determined, showing the importance of intermolecular interactions in stabilizing the molecular conformation .

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. The reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide results in different products, indicating competitive reactions between alkoxy and hydroxy anions . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves multiple decomposition pathways, with 2-bromo-2-nitroethanol as a reactive intermediate . These studies show that brominated compounds can participate in complex reaction networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structures. The crystallography data provided for bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol gives insight into its density and molecular conformation, which are critical for understanding its physical properties . The reactivity of brominated compounds, as seen in the synthesis and reaction studies, also reflects their chemical properties, such as susceptibility to nucleophilic attack and the ability to form stable intermediates .

Scientific Research Applications

1. Chromatographic Separation and Determination

A study by Toribio et al. (2000) focused on the separation and determination of diastereoisomers of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl-methyl benzoate using supercritical fluid chromatography. The research highlighted the efficient baseline separation of these compounds, which is crucial for accurate purity determination in chemical synthesis (Toribio et al., 2000).

2. Role in Fungicide Synthesis

The compound has been identified as an important intermediate in the synthesis of the fungicide difenoconazole, as described by Xie Wei-sheng (2007). This work illustrated its utility in creating high-yield and high-purity fungicidal compounds, demonstrating its significance in agricultural chemical development (Xie Wei-sheng, 2007).

3. Catalytic Conversion of Glycerol

Research by Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes, including the formation of [1,3]dioxolan-4-yl-methanols. This study provides insight into the potential of such compounds as novel platform chemicals, derived from renewable materials like glycerol (Deutsch et al., 2007).

4. Asymmetric Synthesis of α-Hydroxy Esters

Jung et al. (2000) utilized a derivative of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol in the asymmetric synthesis of α-hydroxy esters. This highlights its application in stereoselective chemical synthesis, important in pharmaceutical and organic chemistry (Jung et al., 2000).

5. Synthesis of Antifungal Drugs

The compound has been used in the synthesis of the antifungal drug ketoconazole, as described by Chen Yong-hao and Long Sheng-jing (2008). This illustrates its role in the pharmaceutical industry, particularly in the development of treatments for fungal infections (Chen Yong-hao & Long Sheng-jing, 2008).

properties

IUPAC Name

[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrCl2O3/c12-6-11(16-5-8(4-15)17-11)9-2-1-7(13)3-10(9)14/h1-3,8,15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAKSFLLNZGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988456
Record name [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

CAS RN

68751-57-5
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68751-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.561
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PB Miniyar, AA Mahajan, SN Mokale, MU Shah… - Arabian Journal of …, 2017 - Elsevier
The present work involves synthesis of novel anti-fungal agents containing triazole scaffold. The newly designed compounds were synthesized on the trails of ketoconazole using the …
Number of citations: 10 www.sciencedirect.com

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